molecular formula C18H16N2 B182660 Quinoline, 4-(p-methylaminostyryl)- CAS No. 36281-13-7

Quinoline, 4-(p-methylaminostyryl)-

Cat. No. B182660
CAS RN: 36281-13-7
M. Wt: 260.3 g/mol
InChI Key: VMPUURGNSACQDO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 4-(p-methylaminostyryl)-, also known as p-MASt, is a fluorescent dye that has been widely used in scientific research due to its unique spectral properties. It has been utilized in various fields, including biochemistry, cell biology, and neuroscience. The purpose of

Mechanism Of Action

P-MASt is a cationic dye that binds to negatively charged cellular structures, such as membranes and proteins. Its fluorescent properties are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). When excited by light, Quinoline, 4-(p-methylaminostyryl)- undergoes a proton transfer reaction that leads to the emission of light at a longer wavelength. This property makes Quinoline, 4-(p-methylaminostyryl)- an ideal fluorescent probe for imaging cellular structures and processes.

Biochemical And Physiological Effects

P-MASt has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live-cell imaging experiments without affecting cell viability or function. However, it should be noted that the use of Quinoline, 4-(p-methylaminostyryl)- can alter the physicochemical properties of cellular structures, such as membrane fluidity and protein conformation.

Advantages And Limitations For Lab Experiments

The use of Quinoline, 4-(p-methylaminostyryl)- has several advantages in lab experiments. It has a high quantum yield, which means that it emits a high intensity of light when excited. It is also cell-permeable and can be used to label live cells. However, Quinoline, 4-(p-methylaminostyryl)- has some limitations, including its sensitivity to pH and temperature changes. It is also prone to photobleaching, which can limit its use in long-term imaging experiments.

Future Directions

There are several future directions for the use of Quinoline, 4-(p-methylaminostyryl)- in scientific research. One potential application is in the development of new imaging techniques that can be used to study cellular processes in real-time. Another direction is the use of Quinoline, 4-(p-methylaminostyryl)- in the development of new therapies for diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Quinoline, 4-(p-methylaminostyryl)- in combination with other fluorescent probes could lead to new insights into the mechanisms of cellular processes.

Synthesis Methods

The synthesis of Quinoline, 4-(p-methylaminostyryl)- involves the reaction of 4-(dimethylamino) benzaldehyde with 4-methylbenzylidene malononitrile in the presence of a base catalyst. The resulting product is then further reacted with 2-bromo-1-phenylethanone to obtain Quinoline, 4-(p-methylaminostyryl)-. This synthesis method has been optimized to produce high yields of Quinoline, 4-(p-methylaminostyryl)- with minimal impurities.

Scientific Research Applications

P-MASt has been used extensively in scientific research as a fluorescent probe for imaging cellular structures and processes. It has been utilized to study the dynamics of intracellular calcium signaling, synaptic transmission, and protein localization. In addition, Quinoline, 4-(p-methylaminostyryl)- has been used as a tool for investigating the mechanisms of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

CAS RN

36281-13-7

Product Name

Quinoline, 4-(p-methylaminostyryl)-

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

N-methyl-4-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C18H16N2/c1-19-16-10-7-14(8-11-16)6-9-15-12-13-20-18-5-3-2-4-17(15)18/h2-13,19H,1H3/b9-6+

InChI Key

VMPUURGNSACQDO-RMKNXTFCSA-N

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23

SMILES

CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Other CAS RN

36281-13-7

Origin of Product

United States

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